Arbutamine

β1-adrenoceptor binding affinity constant competition binding assay

Arbutamine is a short-acting, potent, nonselective β-adrenoceptor agonist with a β1 binding affinity (KA=7.32) over 10-fold higher than isoproterenol. It exhibits 210-fold greater inotropic potency than dobutamine without negative chronotropy. Designed for the GenESA closed-loop system, it enables standardized, reproducible cardiac stress induction. Ideal for β-adrenoceptor subtype pharmacology, in vitro/in vivo stress modeling, and diagnostic protocol development.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 128470-16-6
Cat. No. B144426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbutamine
CAS128470-16-6
Synonyms4-[(1R)-1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol;  (R)-4-[1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol;  (-)-Arbutamine; 
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1
InChIKeyIIRWWTKISYTTBL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.42e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Arbutamine (CAS 128470-16-6) Pharmacological Profile and Comparator Baseline


Arbutamine is a synthetic catecholamine developed as a short-acting, potent, and nonselective β-adrenoceptor agonist for pharmacological cardiac stress testing [1]. It stimulates cardiac β1-, tracheal β2-, and adipocyte β3-adrenergic receptors, inducing positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects to provoke diagnostically significant myocardial ischemia in patients unable to perform adequate physical exercise [2]. Its closest in-class comparators include dobutamine (predominantly β1-agonist) and isoproterenol (nonselective β-agonist with potent chronotropic effects), against which arbutamine exhibits differentiated receptor-binding affinity, functional potency, and in vivo diagnostic performance.

Why Arbutamine Cannot Be Simply Interchanged with Dobutamine or Isoproterenol


Superficial class-level similarity among β-adrenoceptor agonists masks critical differences in receptor subtype selectivity, functional potency, and the practical execution of stress testing protocols. Arbutamine demonstrates a β1-receptor binding affinity (KA = 7.32) that is markedly higher than isoproterenol (KA = 6.04), a difference of over one order of magnitude in affinity constant [1]. In vivo, arbutamine is 210-fold more potent than dobutamine in increasing cardiac contractility, and unlike dobutamine, it does not induce a negative chronotropic response at equipotent doses [2]. Furthermore, arbutamine is specifically indicated for use with a proprietary closed-loop, computer-controlled delivery system (the GenESA device) that titrates infusion based on real-time heart rate feedback—a delivery paradigm not interchangeable with the open-loop, stepwise dose escalation used for dobutamine [3]. These quantitative differences in receptor pharmacology, functional potency, and required delivery infrastructure preclude simple generic substitution.

Quantitative Comparator Evidence: Arbutamine vs. Dobutamine and Isoproterenol


Cardiac β1-Adrenoceptor Binding Affinity: Arbutamine vs. Isoproterenol

Arbutamine exhibits significantly higher affinity for cardiac β1-adrenergic receptors compared to isoproterenol. In competition binding assays, the affinity constant (KA) for arbutamine was 7.32, whereas isoproterenol showed a KA of 6.04 [1]. This represents a difference of 1.28 log units in binding affinity, corresponding to an approximately 19-fold higher binding strength for arbutamine at the β1-receptor.

β1-adrenoceptor binding affinity constant competition binding assay cardiac pharmacology

Chronotropic Potency in Spontaneously Beating Rat Atria: Arbutamine vs. Isoproterenol

In spontaneously beating rat right atria, arbutamine demonstrates superior chronotropic potency compared to isoproterenol. The pD2 value (negative log of the concentration producing 50% of maximal response) was 9.0 ± 0.19 for arbutamine versus 8.82 ± 0.18 for isoproterenol [1]. This higher pD2 value indicates that arbutamine achieves half-maximal chronotropic response at a lower concentration than isoproterenol.

chronotropic activity heart rate increase pD2 value in vitro bioassay

Inotropic Potency and Chronotropic Profile: Arbutamine vs. Dobutamine in Canine Model

In anesthetized normal dogs, arbutamine was 210 times more potent than dobutamine in increasing cardiac contractility by 70% [1]. Critically, at this equi-effective inotropic dose, dobutamine exhibited a negative chronotropic response (decreased heart rate), whereas arbutamine maintained a positive chronotropic effect. This indicates a more balanced and therapeutically favorable inotropic-to-chronotropic ratio for arbutamine.

inotropic potency contractility increase chronotropic response canine hemodynamic model

Regional Myocardial Function Differentiation: Arbutamine vs. Dobutamine in Porcine Ischemia Model

In a porcine model of chronic myocardial ischemia, arbutamine infusion produced a significant difference in percent wall thickening between ischemic and non-ischemic beds (p = 0.03), whereas dobutamine infusion did not differentiate the two beds (p = 0.63) [1]. When examined at matched metabolic demands, arbutamine elicited greater differences in percent wall thickening than dobutamine (p < 0.01). This superior ability to unmask regional functional heterogeneity occurred independently of alterations in transmural myocardial blood flow.

myocardial ischemia regional wall thickening porcine model stress echocardiography

Closed-Loop Computer-Controlled Delivery System: A Differentiating Infrastructure Requirement

Arbutamine is administered via a proprietary closed-loop, computer-controlled delivery system (GenESA device) that continuously monitors heart rate and blood pressure to automatically titrate the infusion rate toward a predefined heart rate slope [1]. This system received FDA approval specifically for use with arbutamine and echocardiography or radionuclide perfusion imaging. In contrast, dobutamine is administered via an open-loop, stepwise dose escalation protocol requiring manual adjustment by the clinician. The closed-loop system offers standardized stress induction, reduces personnel requirements, and includes automated safety features such as visual/audible alarms and automatic infusion termination upon reaching safety thresholds.

closed-loop delivery GenESA device heart rate feedback stress testing automation

Diagnostic Sensitivity for Myocardial Ischemia: Arbutamine vs. Symptom-Limited Exercise

In a multicenter clinical trial of 45 patients with angiographically documented coronary artery disease, arbutamine infusion demonstrated superior sensitivity compared to symptom-limited exercise testing for detecting myocardial ischemia. Using angina and/or electrocardiographic (≥ 0.1 mV ST depression) evidence of ischemia, arbutamine achieved 77% sensitivity versus 58% for exercise (P = 0.021) [1]. For echocardiographic detection of new or worsening wall motion abnormalities, sensitivity was 88% with arbutamine and 79% with exercise (P = NS). The combination of echocardiography with angina/ECG evidence increased sensitivity to 94% for arbutamine and 88% for exercise.

diagnostic sensitivity ischemia detection echocardiography clinical trial

Arbutamine (CAS 128470-16-6): Primary Research and Industrial Application Scenarios


Pharmacological Stress Echocardiography in Patients Unable to Exercise

Arbutamine is indicated for use in pharmacological stress echocardiography to diagnose or exclude the presence of coronary artery disease in patients who cannot perform adequate physical exercise [1]. Its balanced inotropic and chronotropic profile, combined with the closed-loop GenESA delivery system, provides standardized and reproducible cardiac stress induction. Clinical studies demonstrate diagnostic sensitivity of 87–94% for detecting angiographically documented CAD, with specificity (normalcy) of 96% in low-likelihood populations [REFS-1, REFS-2].

Myocardial Perfusion Imaging (SPECT) with Tc-99m Sestamibi

Arbutamine is approved as a pharmacological stress agent for radionuclide myocardial perfusion imaging using Tc-99m sestamibi single-photon emission computed tomography (SPECT) [1]. In direct comparative studies, arbutamine produced similar imaging results (perfusion defect location and severity) to standard dobutamine stress, establishing its interchangeability in existing nuclear cardiology workflows [1]. The closed-loop system ensures consistent heart rate elevation to the target range required for optimal tracer uptake.

Preclinical Research on β-Adrenoceptor Pharmacology and Cardiac Ischemia Mechanisms

Arbutamine serves as a research tool for investigating β-adrenoceptor subtype pharmacology, particularly the functional consequences of β1/β2/β3 receptor activation in cardiac and vascular tissues [1]. Its well-characterized binding affinity (KA = 7.32 for β1 receptors) and functional potency (pD2 = 9.0 for chronotropy, pD2 = 8.45 for inotropy) make it suitable for in vitro and in vivo studies of adrenergic signaling [1]. The porcine ischemia model demonstrated its utility in dissecting the mechanisms of catecholamine-induced regional wall motion abnormalities [2].

Closed-Loop Automated Drug Delivery System Development and Validation

The GenESA closed-loop delivery system paired with arbutamine represents a platform technology for automated, feedback-controlled pharmacological stress testing [1]. This system can serve as a model for developing similar closed-loop infusion systems for other cardiovascular diagnostic or therapeutic agents. Research publications detail the system's heart rate slope algorithm, safety features, and clinical validation in multicenter trials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arbutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.